Allo-UDCA
CAS No.: 105227-28-9
Cat. No.: VC0190551
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

CAS No. | 105227-28-9 |
---|---|
IUPAC Name | (4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Chemical Structure and Properties
Molecular Identity
Allo-UDCA is identified in chemical databases with the molecular formula C24H40O4 and a molecular weight of 392.6 g/mol . Its systematic IUPAC name is (4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid . In PubChem, it is registered with CID 5283828 and is also known by the synonym "Allo-UDCA" .
Stereochemistry
The defining characteristic of Allo-UDCA is its stereochemistry at the 5-position, where it possesses a 5-alpha configuration, in contrast to the 5-beta configuration found in regular UDCA . This stereochemical difference results in a "flat" orientation of the steroid nucleus, as opposed to the "kinked" orientation characteristic of conventional bile acids including UDCA . The 3-alpha and 7-beta hydroxyl groups are maintained in both compounds, providing similar functional groups but with a different three-dimensional arrangement.
Physical and Chemical Properties
Based on computed properties available in PubChem, Allo-UDCA demonstrates moderate lipophilicity with an XLogP3-AA value of 4.9 . The molecule features 3 hydrogen bond donors and 4 hydrogen bond acceptors, with a rotatable bond count of 4 . These properties are summarized in Table 1.
Table 1: Computed Physical and Chemical Properties of Allo-UDCA
Bile Acid Stereochemistry and the "Allo" Configuration
Fundamentals of Bile Acid Stereochemistry
Bile acids constitute a family of steroid compounds characterized by a carboxylic acid side chain and various hydroxyl groups positioned on the steroid nucleus. The stereochemical configuration of these compounds significantly influences their physical, chemical, and biological properties. Bile acid synthesis in the liver represents a major route for removal of cholesterol from the body, and bile acids function as emulsifying agents for the absorption of dietary lipids and fat-soluble vitamins .
Significance of the "Allo" Configuration
In bile acid nomenclature, the term "allo" denotes a specific stereochemical arrangement, typically referring to a 5-alpha configuration as opposed to the more prevalent 5-beta configuration found in most naturally occurring bile acids . This stereochemical distinction results in a fundamentally different three-dimensional structure, described as "flat" in contrast to the "kinked" structure of conventional bile acids . This structural difference can significantly affect the compound's interaction with biological receptors and its metabolic pathways.
Formation and Metabolism of Allo-Bile Acids
Known Pathways for Allo-Bile Acids
Research on related allo-bile acids, particularly allo-deoxycholic acid (allo-DCA) and allo-lithocholic acid (allo-LCA), has identified specific enzymatic pathways involved in their formation . These "flat" stereoisomers are produced by gut bacteria, specifically Firmicutes, through a novel mechanism that differs from the well-studied 7α-dehydroxylation pathway for conventional bile acids . The bacterial conversion of primary bile acids to secondary bile acids with altered stereochemistry represents an important aspect of the gut microbiome's influence on bile acid metabolism.
Enzymatic Mechanisms
The enzymes BaiP and BaiA1 have been identified as catalyzing consecutive final reductive steps in the formation of allo-DCA and allo-LCA . BaiP converts 3-oxo-Δ4-DCA to 3-oxo-allo-DCA and 3-oxo-Δ4-LCA to 3-oxo-allo-LCA, while BaiA1 catalyzes the final reduction from 3-oxo-allo-DCA to allo-DCA and 3-oxo-allo-LCA to allo-LCA . This enzymatic pathway represents a novel mechanism for generating "flat" stereoisomers of bile acids that has remained unsolved for approximately three decades.
Relationship to Ursodeoxycholic Acid (UDCA)
UDCA: Clinical Significance and Properties
UDCA is a naturally occurring bile acid that represents a minor component of the human bile acid pool . It has gained significant clinical importance due to its effectiveness in treating various liver conditions, including primary biliary cirrhosis, gallstone disease, and non-alcoholic fatty liver disease . UDCA exhibits choleretic (increasing bile flow), immunomodulating, and anti-inflammatory effects . It is also known to reduce cholesterol absorption and is used to dissolve cholesterol-rich gallstones .
Current Knowledge Gaps and Research Opportunities
Limited Specific Research
Based on the available literature, there appears to be limited research specifically focused on Allo-UDCA compared to UDCA. This represents a significant gap in the scientific understanding of this compound and presents opportunities for further investigation. The structural uniqueness of Allo-UDCA suggests it may have distinct biological properties and therapeutic potential that warrant detailed exploration.
Priority Research Areas
Key areas warranting further investigation include:
-
Detailed characterization of Allo-UDCA's pharmacokinetic and pharmacodynamic properties
-
Comparative efficacy studies between Allo-UDCA and UDCA for various liver conditions
-
Exploration of Allo-UDCA's interaction with bile acid receptors and nuclear receptors
-
Investigation of potential therapeutic applications beyond liver disorders
-
Determination of the precise enzymatic pathways involved in the formation and metabolism of Allo-UDCA
Synthesis and Production Considerations
Industrial Production Challenges
Industrial production of UDCA is typically achieved through semisynthesis from cholic acid derived from bovine bile, with a current yield of about 30% . By analogy, production of Allo-UDCA would likely face similar challenges, potentially with additional complications due to the need for specific stereochemical control at the 5-position. Development of efficient synthetic routes for Allo-UDCA represents an important area for future research in medicinal chemistry.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume